

# 10-O-Vanilloylaucubin CAS number and chemical information

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Compound of Interest

Compound Name: 10-O-Vanilloylaucubin

Cat. No.: B049866 Get Quote

# An In-Depth Technical Guide to 10-O-Vanilloylaucubin

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**10-O-Vanilloylaucubin**, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and while specific quantitative bioactivity data is limited in publicly available literature, this document outlines the standard experimental protocols used to evaluate its potential analgesic, anticancer, and antioxidant activities. Furthermore, it explores the hypothetical involvement of key signaling pathways, such as NF-KB and MAPK, that are often modulated by similar natural products.

### **Chemical Information**

**10-O-Vanilloylaucubin** is classified as an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Its chemical structure is characterized by the presence of a vanilloyl group attached to the aucubin backbone.



Property	Value	Citation
CAS Number	193969-08-3	[1]
Molecular Formula	C23H28O12	[1]
Molecular Weight	496.465 g/mol	[1]
Class	Iridoid Glycoside	
Solubility	Soluble in DMSO	<del>-</del>
Storage	Short term at 0°C, Long term at -20°C (desiccated)	

# Potential Biological Activities and Experimental Protocols

While specific quantitative data for **10-O-Vanilloylaucubin** is not extensively available, its structural class suggests potential analgesic, anticancer, and antioxidant properties. The following sections detail the standard experimental methodologies employed to assess these activities.

## **Analgesic Activity**

The analgesic potential of compounds like **10-O-Vanilloylaucubin** is often evaluated using the acetic acid-induced writhing test in mice.

Experimental Protocol: Acetic Acid-Induced Writhing Test

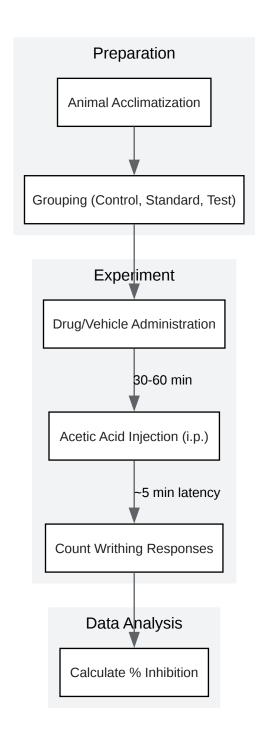
- Animal Model: Male Swiss albino mice are typically used.
- Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
- Grouping: Mice are randomly divided into control, standard, and test groups.
- Administration:



- The control group receives the vehicle (e.g., normal saline).
- The standard group receives a known analgesic drug (e.g., diclofenac sodium).
- The test group(s) receive varying doses of 10-O-Vanilloylaucubin.
- Induction of Writhing: After a set period (e.g., 30-60 minutes) post-administration, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
- Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.
- Data Analysis: The percentage inhibition of writhing is calculated using the following formula:
   % Inhibition = [(Mean number of writhes in control Mean number of writhes in test group) / Mean number of writhes in control] x 100

A workflow for the writhing test is illustrated below.





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Acetic Acid-Induced Writhing Test Workflow

## **Anticancer Activity**

The cytotoxicity of **10-O-Vanilloylaucubin** against cancer cell lines can be determined using the MTT assay. A study has shown that at a concentration of 20  $\mu$ M, **10-O-Vanilloylaucubin** 



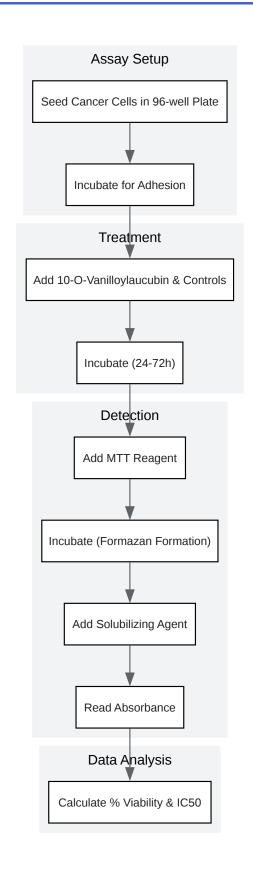
did not exhibit cytotoxic effects against human lung cancer cells (PC9)[2].

Experimental Protocol: MTT Assay

- Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of 10-O-Vanilloylaucubin and a
  positive control (e.g., doxorubicin) for a defined period (e.g., 24, 48, 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated, and the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The logical flow of the MTT assay is depicted in the diagram below.





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MTT Assay Workflow for Cytotoxicity



## **Antioxidant Activity**

The antioxidant capacity of **10-O-Vanilloylaucubin** can be assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

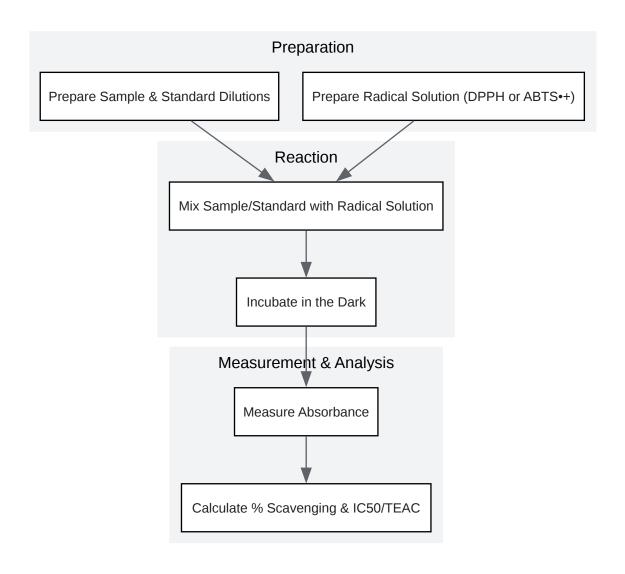
- Sample Preparation: Solutions of 10-O-Vanilloylaucubin and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared at various concentrations.
- Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with the sample solutions.
- Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates radical scavenging activity.
- Data Analysis: The percentage of radical scavenging activity is calculated, and the IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Experimental Protocol: ABTS Radical Scavenging Assay

- ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).
- Sample Reaction: The pre-formed ABTS•+ solution is mixed with different concentrations of **10-O-Vanilloylaucubin** and a standard antioxidant.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.
- Data Analysis: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.



A generalized workflow for in vitro antioxidant assays is presented below.



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General Workflow for DPPH/ABTS Assays

# **Potential Signaling Pathway Interactions**

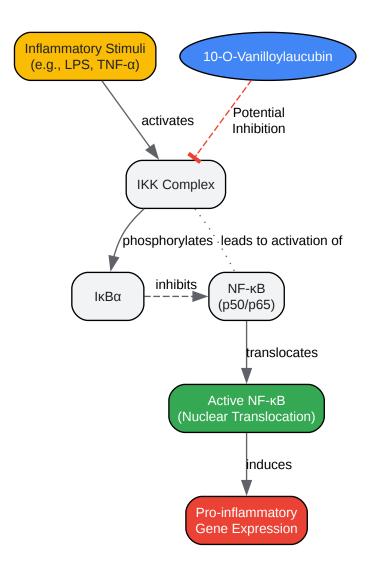
While direct evidence is currently lacking for **10-O-Vanilloylaucubin**, many natural products with anti-inflammatory and anticancer properties exert their effects by modulating key cellular signaling pathways such as NF-κB and MAPK.

## NF-κB Signaling Pathway



The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer drug development. It is plausible that **10-O-Vanilloylaucubin** could inhibit this pathway.

A simplified hypothetical representation of **10-O-Vanilloylaucubin**'s potential inhibition of the NF-κB pathway is shown below.



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Hypothetical NF-κB Pathway Inhibition

## **MAPK Signaling Pathway**



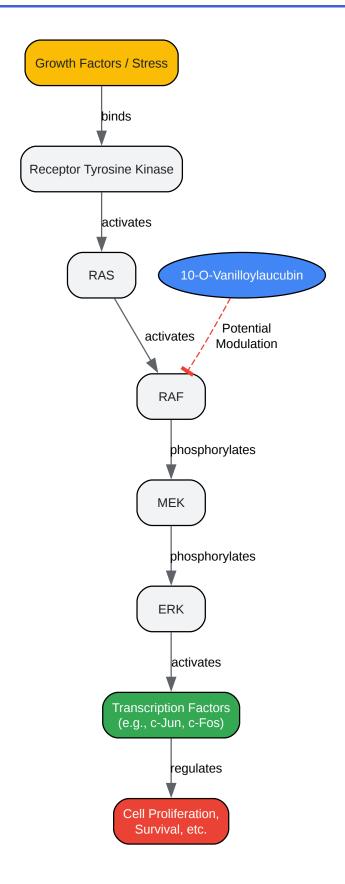




The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. It is conceivable that **10-O-Vanilloylaucubin** could modulate MAPK signaling.

The diagram below illustrates a potential point of intervention for **10-O-Vanilloylaucubin** within a generalized MAPK pathway.





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Potential MAPK Pathway Modulation



## Conclusion

**10-O-Vanilloylaucubin** presents an interesting scaffold for further investigation in drug discovery. While preliminary data on its cytotoxicity is available, there is a clear need for comprehensive studies to quantify its analgesic and antioxidant activities and to elucidate its precise mechanisms of action, particularly its effects on key signaling pathways like NF-κB and MAPK. The experimental protocols and hypothetical pathway interactions outlined in this guide provide a framework for future research in this area.

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